molecular formula C13H7BrO4 B1517421 7-bromo-1,3-dihydroxy-9H-xanthen-9-one CAS No. 100334-97-2

7-bromo-1,3-dihydroxy-9H-xanthen-9-one

Cat. No. B1517421
M. Wt: 307.1 g/mol
InChI Key: UELZRCNDZXKHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1,3-dihydroxy-9H-xanthen-9-one is a chemical compound with the CAS Number: 100334-97-2 . It has a molecular weight of 307.1 .


Synthesis Analysis

The synthesis of xanthones, the class of compounds to which 7-bromo-1,3-dihydroxy-9H-xanthen-9-one belongs, has been extensively studied. The classical method of xanthone synthesis, reported by Michael and Kostanecki, involves heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent . In 1955, it was found that the use of zinc chloride/phosphoryl chloride produced xanthones in better yield and with shorter reaction times .


Molecular Structure Analysis

The molecular structure of 7-bromo-1,3-dihydroxy-9H-xanthen-9-one is represented by the InChI Code: 1S/C13H7BrO4/c14-6-1-2-10-8 (3-6)13 (17)12-9 (16)4-7 (15)5-11 (12)18-10/h1-5,15-16H .

Scientific Research Applications

Cancer Cell Growth Inhibition

7-Bromo-1,3-dihydroxy-9H-xanthen-9-one has been identified as a potent agent against cancer cells. A study by Liu et al. (2017) synthesized various xanthone derivatives and evaluated their in vitro inhibition activities against five cell lines. 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one was found to be the most active agent against MDA-MB-231 cell line growth with a significant inhibition concentration (IC50) value. Furthermore, a combination of this compound with 5,6-dimethylxanthone-4-acetic acid (DMXAA) showed a synergistic effect in anti-cancer therapy, suggesting its potential as a part of combination treatments for cancer (Liu et al., 2017).

Synthesis and Structural Studies

Several studies have focused on synthesizing and characterizing various xanthone derivatives, including 7-bromo-1,3-dihydroxy-9H-xanthen-9-one. Santos et al. (2009) reported efficient synthesis methods for a range of hydroxylated 2,3-diaryl-9H-xanthen-9-ones, providing valuable insights into their structural and stereochemical properties. These synthetic methodologies are critical for further exploration of these compounds in various scientific applications (Santos et al., 2009).

Crystallographic Analysis

The crystal structure and molecular conformation of related xanthene derivatives have also been a subject of interest. For instance, Huang et al. (2013) conducted a study on 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one, a closely related compound, providing insights into its planar molecular conformation and intramolecular hydrogen bonding. Such studies are essential for understanding the physical and chemical properties of these compounds, which can have implications in their biological activity (Huang et al., 2013).

Safety And Hazards

The safety information available indicates that 7-bromo-1,3-dihydroxy-9H-xanthen-9-one is an irritant .

properties

IUPAC Name

7-bromo-1,3-dihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrO4/c14-6-1-2-10-8(3-6)13(17)12-9(16)4-7(15)5-11(12)18-10/h1-5,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELZRCNDZXKHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-1,3-dihydroxy-9H-xanthen-9-one

CAS RN

100334-97-2
Record name 7-bromo-1,3-dihydroxy-9H-xanthen-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-1,3-dihydroxy-9H-xanthen-9-one
Reactant of Route 2
Reactant of Route 2
7-bromo-1,3-dihydroxy-9H-xanthen-9-one
Reactant of Route 3
Reactant of Route 3
7-bromo-1,3-dihydroxy-9H-xanthen-9-one
Reactant of Route 4
Reactant of Route 4
7-bromo-1,3-dihydroxy-9H-xanthen-9-one
Reactant of Route 5
Reactant of Route 5
7-bromo-1,3-dihydroxy-9H-xanthen-9-one
Reactant of Route 6
Reactant of Route 6
7-bromo-1,3-dihydroxy-9H-xanthen-9-one

Citations

For This Compound
6
Citations
J Liu, J Zhang, H Wang, Z Liu, C Zhang, Z Jiang… - European Journal of …, 2017 - Elsevier
34 Xanthones were synthesized by microwave assisted technique. Their in vitro inhibition activities against five cell lines growth were evaluated. The SAR has been thoroughly …
Number of citations: 37 www.sciencedirect.com
S Ramakrishnan, S Paramewaran, NM Nasir - Chemical Papers, 2021 - Springer
Many xanthone structures show promising biological activities. Accordingly, a breadth of synthetic strategies toward xanthone derivatives have been developed. This review surveys …
Number of citations: 7 link.springer.com
LC Klein‐Júnior, A Campos, R Niero… - Chemistry & …, 2020 - Wiley Online Library
Xanthones are a class of heterocyclic natural products that have been widely studied for their pharmacological potential. In fact, they have been serving as scaffolds for the design of …
Number of citations: 70 onlinelibrary.wiley.com
J Liu, C Zhang, H Wang, L Zhang, Z Jiang… - European Journal of …, 2018 - Elsevier
Fifty 1,3-dioxyxanthone nitrates (4a ∼ in, n = 1–6) were designed and synthesized based on molecular similarity strategy. Incorporation of nitrate into 1,3-dioxyxanthones with electron-…
Number of citations: 11 www.sciencedirect.com
C Scarpecci, S Consalvi - Flavonoids and Phenolics, 2022 - books.google.com
Natural xanthones are a class of secondary metabolites widely distributed in nature and with a broad spectrum of biological activities. Their scaffold is amenable to several modifications …
Number of citations: 0 books.google.com
Z Jiang, J Liu, F Zhou, J Zhang, Z Liu, C Zhang… - Chemical Research in …, 2018 - Springer
An efficient and concise synthesis of 5,6-dimethylxanthenone-4-acetic acid(DMXAA) was developed. The overall yield of this 3-step procedure was 82%. The key reaction is the one-…
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.